5-Bromo-4-ethyl-3,4-dihydropyrimidine

Übersicht

Beschreibung

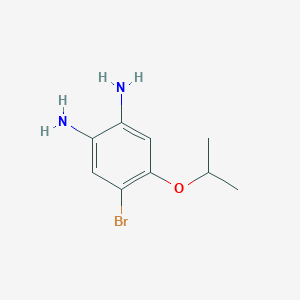

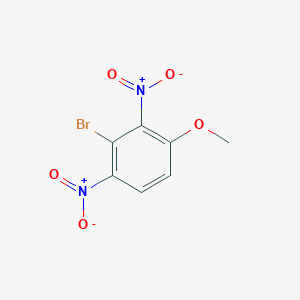

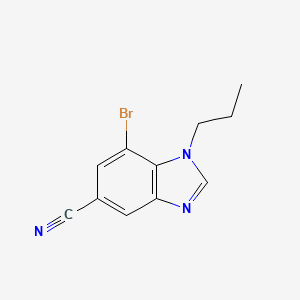

5-Bromo-4-ethyl-3,4-dihydropyrimidine is a chemical compound with the empirical formula C6H7BrN2. It has a molecular weight of 187.04 . It is typically sold in solid form .

Synthesis Analysis

The synthesis of dihydropyrimidines, such as 5-Bromo-4-ethyl-3,4-dihydropyrimidine, is crucial for managing hypertension. These compounds act as efficient calcium channel blockers and affect the calcium ions’ intake in vascular smooth muscle . The Biginelli condensation reaction has been extensively used in the synthesis of dihydropyrimidines .Molecular Structure Analysis

The molecular structure of 5-Bromo-4-ethyl-3,4-dihydropyrimidine is represented by the SMILES stringCCC1=NC=NC=C1Br . The InChI key for this compound is MYEMCVSVGGPJRP-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

5-Bromo-4-ethyl-3,4-dihydropyrimidine is a solid compound . Its empirical formula is C6H7BrN2 and it has a molecular weight of 187.04 .Wissenschaftliche Forschungsanwendungen

Synthesis of Antimicrobial Agents

5-Bromo-4-ethyl-3,4-dihydropyrimidine: serves as a key intermediate in the synthesis of various antimicrobial agents. Its bromine atom is reactive and can be substituted with different pharmacophores to create new compounds with potential antimicrobial properties .

Development of Corrosion Inhibitors

The compound has been evaluated for its anti-corrosion potential. It can be incorporated into coatings or treatments for metals to prevent oxidative damage, especially in acidic environments .

Antioxidant Research

In the search for new antioxidants, 5-Bromo-4-ethyl-3,4-dihydropyrimidine has been used to synthesize derivatives that exhibit free radical scavenging activities. These derivatives could be further explored for their potential to protect biological systems against oxidative stress .

Organic Synthesis

As a building block in organic synthesis, this compound is utilized to construct more complex molecules. Its structure allows for various chemical reactions, including alkylation and condensation, to create a wide array of organic compounds .

Pharmaceutical Research

In pharmaceutical research, 5-Bromo-4-ethyl-3,4-dihydropyrimidine is a precursor for the synthesis of dihydropyridine derivatives, which are of interest due to their calcium channel blocking activity. This activity is significant for developing drugs for cardiovascular diseases .

Material Science

The brominated pyrimidine derivative is also explored in material science for the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics .

Safety And Hazards

This compound is classified under GHS07. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P305 + P351 + P338, suggesting that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Zukünftige Richtungen

Dihydropyrimidines, such as 5-Bromo-4-ethyl-3,4-dihydropyrimidine, continue to attract considerable attention due to their practical potential, primarily due to a wide range of biological activity . Future opportunities in this area include documenting their structure-activity relationship, their evolved and advanced synthetic procedures .

Eigenschaften

IUPAC Name |

5-bromo-4-ethyl-1,4-dihydropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2/c1-2-6-5(7)3-8-4-9-6/h3-4,6H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SATOWWCSWKAUNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=CNC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-ethyl-3,4-dihydropyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Bromo-6-methyl-[1,2,3,4]tetrazolo[1,5-A]pyridine](/img/structure/B1528148.png)

![7-Bromo-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1528149.png)

![1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine](/img/structure/B1528153.png)